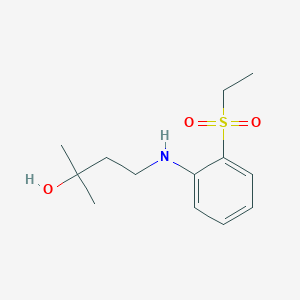![molecular formula C14H15N3O3 B6624304 methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate](/img/structure/B6624304.png)
methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole-based molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX, methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate reduces the production of prostaglandins, thus leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the research of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the exploration of its potential applications in other fields of research, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate its mechanism of action and potential adverse effects in humans.
Conclusion:
In conclusion, methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its potent anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of various diseases. While there are limitations to its use in certain experiments, further research could lead to new discoveries and potential applications of this compound.
Synthesemethoden
The synthesis of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate can be achieved through different methods. One of the most common methods is the reaction of 3-(1H-pyrazol-5-yl)aniline with methyl 3-bromo-3-phenylpropanoate in the presence of a base. This reaction leads to the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-13(18)6-5-10-3-2-4-11(9-10)16-14(19)12-7-8-15-17-12/h2-4,7-9H,5-6H2,1H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEOUULLMDGYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624277.png)
![(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)
![1-[(4-fluorophenyl)methyl]-5-methyl-N-[2-(1H-pyrrol-2-yl)ethyl]triazole-4-carboxamide](/img/structure/B6624290.png)
![[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(6-methylpyridazin-4-yl)methanone](/img/structure/B6624291.png)

![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6624298.png)
![(6,8-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(oxan-4-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B6624310.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B6624313.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B6624320.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6624328.png)